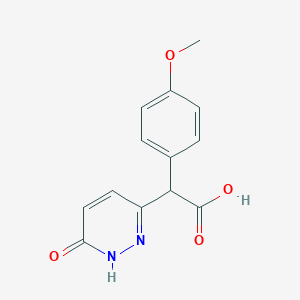

2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)12(13(17)18)10-6-7-11(16)15-14-10/h2-7,12H,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYJLLXSEYALQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NNC(=O)C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid, also known by its chemical structure C13H12N2O4, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical properties:

- Molecular Weight : 260.25 g/mol

- Density : 1.4 g/cm³

- CAS Number : 338753-06-3

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies indicate that this compound may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, possibly through scavenging free radicals.

- Antimicrobial Effects : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Property | Observation |

|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production |

| Antioxidant | Scavenging activity against DPPH |

| Antimicrobial | Inhibition of E. coli growth |

Case Study 1: Anti-inflammatory Effects

A study published in Molecules examined the anti-inflammatory effects of various derivatives of pyridazine compounds, including this compound. The results demonstrated a significant reduction in inflammatory markers in vitro when tested on macrophage cell lines, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Activity

Research conducted by the Journal of Medicinal Chemistry highlighted the antioxidant properties of related compounds. The study utilized DPPH radical scavenging assays, where the compound showed effective inhibition of oxidative stress markers, suggesting its utility in preventing oxidative damage in cells .

Case Study 3: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on E. coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures to 2-(6-Hydroxy-3-pyridazinyl)-2-(4-methoxyphenyl)acetic acid exhibit significant antioxidant properties. These properties are crucial for developing therapies aimed at reducing oxidative stress-related diseases. Studies have shown that derivatives of this compound can inhibit lipid peroxidation, a process linked to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Similar pyridazine derivatives have been investigated for their ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases such as arthritis and colitis .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Studies suggest that these compounds can protect neuronal cells from damage caused by excitotoxicity and oxidative stress, making them candidates for treating neurodegenerative diseases .

Agricultural Applications

Plant Growth Regulation

The compound has been identified as a potential plant growth regulator. Research indicates that it can inhibit seed germination and regulate plant growth by affecting hormonal pathways in plants . This property could be beneficial in agricultural practices where controlling plant growth is necessary.

Pesticidal Activity

Preliminary studies suggest that derivatives of this compound may possess pesticidal properties against specific pests and pathogens. This aspect is particularly relevant in the development of eco-friendly pesticides that minimize environmental impact while maintaining agricultural productivity .

Data Tables

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Anti-inflammatory | Inhibits lipid peroxidation |

| Neuroprotective | Protects neuronal cells | |

| Agricultural Science | Plant growth regulation | Inhibits seed germination |

| Pesticidal activity | Effective against specific pests |

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated various pyridazine derivatives for their antioxidant capabilities. The study found that certain derivatives exhibited potent activity against free radicals, suggesting their potential use in formulations aimed at oxidative stress-related conditions .

Case Study 2: Neuroprotection

A recent investigation published in Neuropharmacology explored the neuroprotective effects of pyridazine derivatives on cultured neurons exposed to oxidative stress. The results indicated that these compounds significantly reduced neuronal death, highlighting their therapeutic potential for neurodegenerative diseases .

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Key Structural Features of Selected Acetic Acid Derivatives

Key Observations :

- The 4-methoxyphenyl group is a common substituent across analogs, influencing lipophilicity and electronic properties.

Key Observations :

- Multicomponent reactions (e.g., using Meldrum’s acid) are efficient for fused heterocycles like furoquinolin derivatives .

- Pyridazinone derivatives may require specialized coupling agents, but scalable protocols are less documented .

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data

Key Observations :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing derivatives of arylacetic acids with substituted pyridazinyl groups?

- Methodological Answer: A common approach involves coupling substituted pyridazinyl intermediates with arylacetic acid precursors. For example, reactions with amino acids or hydrazine hydrate under reflux in ethanol/water mixtures (8–12 hours) can yield derivatives. Purification via recrystallization (ethanol) or flash chromatography (ethyl acetate/hexane gradients) is typical . Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants) and solvent selection to optimize yield and purity.

Q. How can structural elucidation of arylacetic acid derivatives be performed to confirm regiochemistry?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : Analyze aromatic proton splitting patterns (e.g., para-methoxy groups show singlet peaks in -NMR at δ ~3.8 ppm) and coupling constants to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers. ESI-MS in positive ion mode detects [M+H] peaks for molecular weight validation .

- IR : Confirm hydroxyl and carbonyl groups (broad O-H stretches ~3200 cm, C=O stretches ~1700 cm) .

Q. What safety protocols are critical when handling methoxy- and hydroxy-substituted arylacetic acids?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal, adhering to local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized for pyridazinyl-acetic acid derivatives under varying solvent systems?

- Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyridazinyl coupling reactions, but may increase side products. Ethanol/water mixtures balance reactivity and purity .

- Catalysis : Additives like DIEA (N,N-diisopropylethylamine) improve coupling efficiency in amide-forming reactions (e.g., 80% yield with 1.5 eq. DIEA) .

- Kinetic Monitoring : Use TLC (silica, UV visualization) or in situ FTIR to track reaction progress and terminate at optimal conversion points .

Q. What strategies resolve enantiomeric mixtures in chiral arylacetic acid derivatives?

- Methodological Answer:

- Chiral Chromatography : Employ Chiralpak® OD columns with methanol/CO-modified mobile phases (20% MeOH, 0.2% DMEA) to separate diastereomers (e.g., resolution of isomers with >98% ee) .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Use chiral auxiliaries (e.g., (R)-1-phenylethylamine) to form salts and selectively crystallize enantiomers .

- Dynamic Kinetic Resolution (DKR) : Apply asymmetric catalysts (e.g., Ru-BINAP complexes) to racemic mixtures under hydrogenation conditions .

Q. How do pH and temperature affect the stability of 6-hydroxy-pyridazinyl groups in aqueous solutions?

- Methodological Answer:

- pH Studies : Conduct accelerated degradation tests (25–40°C) in buffered solutions (pH 1–10). Hydroxy-pyridazinyl moieties degrade rapidly under alkaline conditions (pH >8) via hydrolysis, confirmed by HPLC monitoring .

- Thermal Stability : Use DSC/TGA to identify decomposition onset temperatures. Lyophilization or storage at -20°C in amber vials minimizes hydrolytic/oxidative degradation .

Q. How can contradictory spectroscopic data (e.g., -NMR vs. X-ray crystallography) be reconciled for arylacetic acid derivatives?

- Methodological Answer:

- Crystallographic Validation : Resolve ambiguities in NMR assignments (e.g., carbonyl carbon shifts) by comparing with single-crystal X-ray structures .

- DFT Calculations : Simulate -NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to match experimental data and confirm tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.